![molecular formula C11H19FN2O B1473671 (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2005163-26-6](/img/structure/B1473671.png)
(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone” consists of a fluorinated piperidine ring attached to a piperidine ring via a methanone group .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone” include a molecular weight of 214.28 g/mol. A similar compound, “(4-fluoropiperidin-1-yl)- [ (3S)-piperidin-3-yl]methanone”, has a boiling point of 359.4±42.0 °C and a density of 1.12±0.1 g/cm3 .Scientific Research Applications
Antiviral Agents
Compounds with the piperidine nucleus, such as the one , have been studied for their potential as antiviral agents. Derivatives of piperidine have shown promise in inhibiting viral replication and reducing viral gene expression in vitro . This suggests that (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone could be a candidate for further research in the development of new antiviral medications.
Anticancer Activity
Piperidine derivatives are also being explored for their anticancer properties. They have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This compound could potentially be used to design new anticancer drugs that target specific pathways involved in cancer cell growth and metastasis.
Antimalarial Applications
The piperidine nucleus is a key component in the synthesis of antimalarial drugs. Research has shown that synthetic 1,4-disubstituted piperidines can be effective in treating malaria, which has become increasingly resistant to traditional treatments . The compound may contribute to the development of novel antimalarial molecules with improved efficacy.
properties
IUPAC Name |
(3-fluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-4-2-6-14(8-10)11(15)9-3-1-5-13-7-9/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQWRIYYOHYZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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